molecular formula C15H16N2O4S B488539 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 511237-65-3

5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B488539
CAS No.: 511237-65-3
M. Wt: 320.4g/mol
InChI Key: CSTUEDIVHVXHPA-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole: is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 2-furyl hydrazine and 2-methoxyacetophenone.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Cyclization: The final step involves cyclization to form the dihydropyrazole ring, which can be achieved under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the methoxyphenyl group.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a furanone derivative, while reduction of the sulfonyl group could yield a sulfide.

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. The presence of the pyrazole ring and the furan moiety suggests that it may interact with specific enzymes or receptors, leading to pharmacological effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in a biological setting, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-3-phenyl-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole: Similar structure but lacks the methoxy group.

    5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazole: Similar structure but has an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness

The presence of the methoxy group on the phenyl ring and the methylsulfonyl group on the pyrazole ring makes 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole unique. These functional groups can influence its reactivity, solubility, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(furan-2-yl)-5-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-14-7-4-3-6-11(14)12-10-13(15-8-5-9-21-15)17(16-12)22(2,18)19/h3-9,13H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTUEDIVHVXHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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